4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is an organic compound characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and a tosyl group at the 7-position. This compound is notable for its applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
This compound acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signaling pathway . This interference results in the disruption of the chemical signal transfer from the outside into the cell nucleus, leading to the alteration of gene activation through a transcription process .
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . By inhibiting the JAK enzymes, it disrupts the pathway, leading to a variety of downstream effects. These effects can include changes in cell division and death processes, potentially leading to a reduction in tumor formation .
Pharmacokinetics
Its use as a reagent in the synthesis of drugs like tofacitinib suggests that it may have desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . This can lead to a variety of outcomes, depending on the specific context. For instance, in the context of cancer therapy, the inhibition of this pathway could potentially slow down tumor growth .
Action Environment
It’s worth noting that like most chemical compounds, its stability and reactivity may be influenced by factors such as temperature, humidity, and the presence of strong acids or alkalis .
Biochemical Analysis
Biochemical Properties
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the synthesis of selective Janus kinase 3 (JAK3) inhibitors, such as tofacitinib . It interacts with various enzymes and proteins, including JAK3, by inhibiting their activity. This inhibition interferes with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . The compound’s interactions with these biomolecules are primarily through binding to the active sites of the enzymes, leading to their inhibition.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells, demonstrating strong anticancer activity . The compound influences cell function by affecting cell signaling pathways, such as the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism . Additionally, it has antiviral properties, showing potential in combating viral infections .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes like JAK3 . By binding to the active sites of these enzymes, the compound inhibits their activity, leading to a disruption of the JAK-STAT signaling pathway . This inhibition results in changes in gene expression, affecting various cellular processes such as cell division and apoptosis. The compound’s ability to undergo electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions, further contributes to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is considered stable under standard laboratory conditions, but long-term or excessive exposure can lead to irritation of the respiratory mucosa, eyes, and skin . Studies have shown that the compound maintains its stability and biochemical activity over extended periods, making it suitable for long-term in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits therapeutic effects, such as inhibiting cancer cell proliferation and reducing viral infections . At higher dosages, toxic or adverse effects may be observed, including potential damage to vital organs and tissues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of JAK3 inhibitors . The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. Its ability to undergo electrophilic substitution reactions further influences its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation within specific cellular compartments. Proper transport and distribution are essential for the compound’s biochemical activity and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, with stringent quality control measures in place .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles.
Suzuki Coupling Reactions: The compound can participate in cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Suzuki Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted pyrrolo[2,3-d]pyrimidines.
Suzuki Coupling:
Scientific Research Applications
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of biochemical assays to study enzyme activity.
Industry: The compound is employed in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the tosyl group, making it less versatile in certain synthetic applications.
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: Contains a methyl group at the 2-position, altering its reactivity and applications.
6-Chloro-7-deazapurine: A structurally related compound with different substitution patterns and applications.
Uniqueness
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both the chlorine and tosyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of bioactive molecules .
Properties
IUPAC Name |
4-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOJSYRZQZOMOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657957 | |
Record name | 4-Chloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479633-63-1 | |
Record name | 4-Chloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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